3-溴-4-(三氟甲基)-1H-吲唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

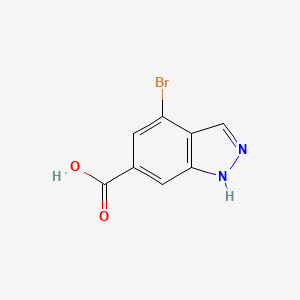

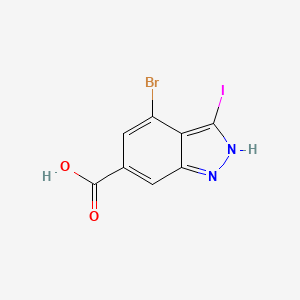

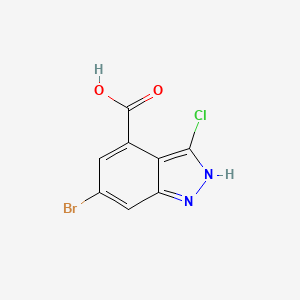

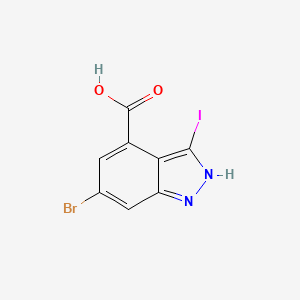

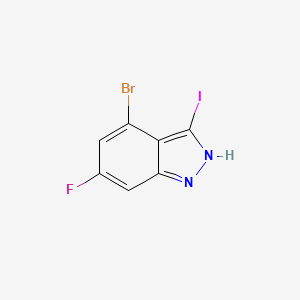

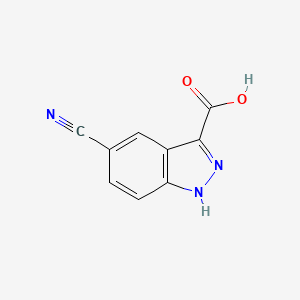

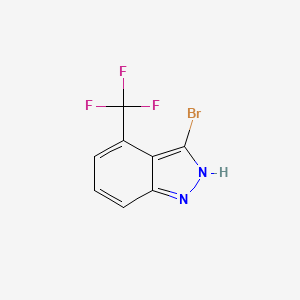

3-Bromo-4-(trifluoromethyl)-1H-indazole is a derivative of the indazole heterocycle, which is a structural motif found in a variety of biologically active compounds and useful building blocks for chemical synthesis. Indazoles are characterized by a fused benzene and pyrazole ring and have been the focus of numerous synthetic efforts due to their relevance in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of indazole derivatives often involves the functionalization of the indazole core. For instance, the synthesis of poly-substituted 1,2,3-triazoles can be achieved through a regioselective process involving the reaction of 4-bromo-NH-1,2,3-triazoles with alkyl halides, followed by a Suzuki cross-coupling reaction, as demonstrated in the efficient synthesis of 2,4,5-trisubstituted triazoles . Additionally, the regioselective C3-H trifluoromethylation of 2H-indazole under metal-free conditions using photoredox catalysis has been developed, which is a relevant method for introducing the trifluoromethyl group to the indazole scaffold . Furthermore, novel indazole scaffolds with substitutions at the 7-position or both the 3 and 7-positions have been synthesized, providing potent building blocks for divergent syntheses of indazoles via palladium cross-coupling reactions .

Molecular Structure Analysis

The molecular structure of indazole derivatives can be elucidated using various spectroscopic techniques. For example, the structure of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole was characterized by high-resolution mass spectroscopy and NMR spectroscopy, and its geometry and electrostatic properties were studied using ab initio quantum theory and density functional methods . The crystal structure of another derivative, 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, was confirmed by single-crystal X-ray diffraction studies, revealing details such as bond lengths, angles, and crystal packing stabilized by hydrogen bonds and π-π stacking interactions .

Chemical Reactions Analysis

Indazole derivatives can undergo various chemical reactions that allow for further functionalization. The bromo-directed N-2 alkylation of NH-1,2,3-triazoles is an example of a regioselective reaction that leads to the formation of 2-substituted 4-bromo-1,2,3-triazoles . Additionally, the metal-free preparation of 4-fluorosulfonyl 1,2,3-triazoles from bromovinylsulfonyl fluoride demonstrates the versatility of indazole derivatives in synthesizing sulfonates, sulfonamides, and sulfonic acid derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives, such as 3-Bromo-4-(trifluoromethyl)-1H-indazole, are influenced by their molecular structure. The introduction of electron-withdrawing groups like the trifluoromethyl group can significantly affect properties like electron distribution, dipole moment, and reactivity. The electrostatic properties of indazole derivatives have been compared to those of benzene and hexafluorobenzene, providing insights into the influence of substitution patterns on the indazole core . The crystal packing and hydrogen bonding patterns also play a crucial role in determining the solid-state properties of these compounds .

科学研究应用

吲唑衍生物:治疗潜力

吲唑衍生物由于其广泛的生物活性而在药物研究中引起了极大的兴趣。它们因其潜在的治疗应用而被探索,特别是在抗癌和抗炎治疗中。吲唑凭借其结构框架,构成了许多具有潜在治疗价值的化合物的基础。研究表明,这些衍生物具有有前景的抗癌和抗炎活性,突出了它们在解决涉及蛋白激酶和神经退行性疾病的疾病中的作用 (Denya、Malan 和 Joubert,2018)。

三唑化合物:用途广泛

1,2,3-三唑及其衍生物,包括 1,2,4-三唑,由于其广泛的生物活性而在新药开发中至关重要。这些化合物对于合成具有抗菌、抗真菌、抗氧化、抗炎和抗病毒特性的分子至关重要。对三唑化合物的广泛研究导致了新颖的合成方法和对其作为金属和合金腐蚀抑制剂的潜力的深入了解。它们通过环保程序的合成也为它们在药物开发和材料科学中的应用开辟了道路 (Hrimla 等,2021;Souza 等,2019)。

生物等排取代和分子杂交

生物等排取代和分子杂交的概念,特别是涉及三唑环,在药物发现和开发中发挥着重要作用。该策略已被用于通过用三唑取代官能团或结合两个分子片段来合成具有增强药用特性的分子。这种方法导致了具有抗微生物、抗癌和抗炎特性的化合物的开发,展示了含三唑骨架在药物化学中的多功能性 (Sahu、Sahu 和 Agrawal,2020)。

未来方向

作用机制

Target of Action

Similar compounds have been used in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, the process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

属性

IUPAC Name |

3-bromo-4-(trifluoromethyl)-2H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3N2/c9-7-6-4(8(10,11)12)2-1-3-5(6)13-14-7/h1-3H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNSKQNJDJIKPPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C(=C1)C(F)(F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646734 |

Source

|

| Record name | 3-Bromo-4-(trifluoromethyl)-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-(trifluoromethyl)-1H-indazole | |

CAS RN |

1000342-21-1 |

Source

|

| Record name | 3-Bromo-4-(trifluoromethyl)-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。